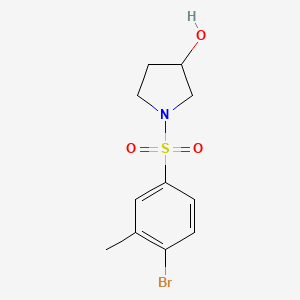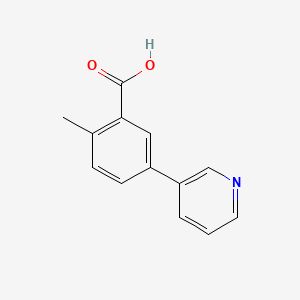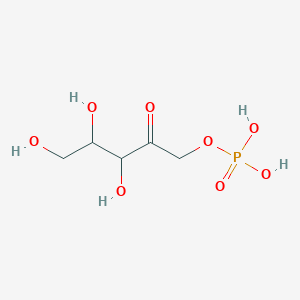
D-Xylulose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Xylulose 1-phosphate: is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways, particularly in the metabolism of pentose sugars It is an intermediate in the non-mevalonate pathway, which is essential for the biosynthesis of isoprenoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Xylulose 1-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of D-xylulose. One common method involves the use of xylulokinase, an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate to D-xylulose, forming this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using genetically engineered microorganisms. For example, Escherichia coli strains have been engineered to express xylulokinase and other enzymes involved in the pentose phosphate pathway, enabling efficient production of this compound from xylose-rich substrates .
Analyse Chemischer Reaktionen
Types of Reactions: D-Xylulose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylonic acid.
Reduction: It can be reduced to form D-xylitol.
Isomerization: It can be isomerized to form D-ribulose 1-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Enzymes like ribulose-phosphate 3-epimerase facilitate the isomerization process.
Major Products:
Oxidation: D-xylonic acid
Reduction: D-xylitol
Isomerization: D-ribulose 1-phosphate
Wissenschaftliche Forschungsanwendungen
D-Xylulose 1-phosphate has several applications in scientific research:
Chemistry: It is used as a substrate in studies of enzymatic reactions and metabolic pathways.
Biology: It plays a role in the study of pentose phosphate pathway and non-mevalonate pathway.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biofuels and biochemicals from lignocellulosic biomass
Wirkmechanismus
D-Xylulose 1-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It targets enzymes such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase. These enzymes are involved in the non-mevalonate pathway, which is crucial for the biosynthesis of isoprenoids . The compound’s interaction with these enzymes facilitates the conversion of substrates into essential metabolic products.
Vergleich Mit ähnlichen Verbindungen
D-Xylulose 5-phosphate: Another phosphorylated sugar involved in the pentose phosphate pathway.
D-Ribulose 1-phosphate: An isomer of D-xylulose 1-phosphate involved in similar metabolic processes.
D-Xylulose: The non-phosphorylated form of this compound.
Uniqueness: this compound is unique due to its specific role in the non-mevalonate pathway, which is distinct from the more common mevalonate pathway for isoprenoid biosynthesis. This uniqueness makes it a valuable target for research and industrial applications, particularly in the context of developing new antibiotics and biofuels .
Eigenschaften
Molekularformel |
C5H11O8P |
|---|---|
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
(3,4,5-trihydroxy-2-oxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12) |
InChI-Schlüssel |
NBOCCPQHBPGYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




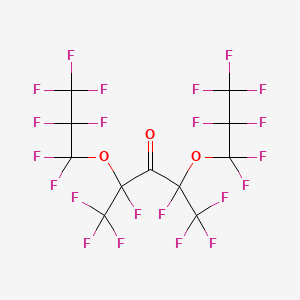
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
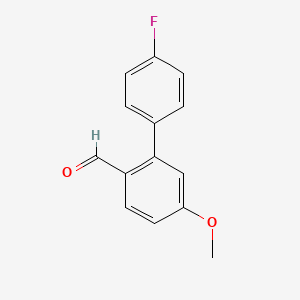


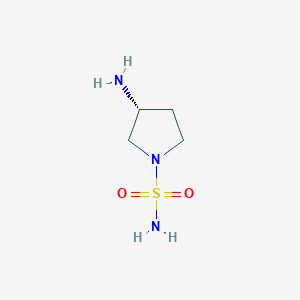
![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
